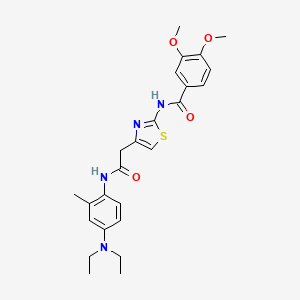

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique molecular structure, incorporating various functional groups that contribute to its chemical properties and potential applications. It is primarily studied for its intriguing biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

First Step: Start with 4-(diethylamino)-2-methylphenylamine, which is reacted with thionyl chloride to introduce a thiazole ring.

Second Step: The resulting intermediate is then reacted with 2-oxoethyl bromide under controlled conditions to form the core structure.

Third Step: Final coupling of the thiazol-2-yl intermediate with 3,4-dimethoxybenzoyl chloride under standard amidation conditions produces the desired compound.

Industrial Production Methods

For large-scale synthesis, solvent-free microwave-assisted synthesis or continuous flow reactors can be utilized to enhance efficiency and yield while minimizing environmental impact. Optimizing reaction conditions such as temperature, pressure, and the use of catalysts can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidative cleavage at the dimethoxybenzamide moiety.

Reduction: Reduction of the thiazole ring is possible under specific conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

Oxidation: Agents like potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminium hydride or catalytic hydrogenation.

Substitution: Various halogenating agents, nucleophiles like ammonia, and organolithium reagents.

Major Products

Oxidation: Produces carboxylic acids or aldehydes depending on the extent.

Reduction: Leads to the formation of secondary or tertiary amines.

Substitution: Results in halogenated or alkylated derivatives of the original compound.

Applications De Recherche Scientifique

Biological Applications

- Anticancer Activity

- Enzyme Inhibition

-

Drug Discovery

- The compound's unique structure allows it to serve as a lead compound for the development of new drugs targeting specific biological mechanisms. Its design can be optimized to improve efficacy and reduce side effects through structure-activity relationship studies.

Case Study 1: Antitumor Effects

A study investigated the effects of similar benzamide derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The thiazole component was particularly noted for enhancing anticancer activity by disrupting metabolic pathways essential for tumor growth .

Case Study 2: Enzyme Interaction Studies

Research on the interactions between thiazole-containing benzamides and histone acetyltransferases revealed that these compounds could effectively inhibit enzyme activity, leading to altered gene expression profiles in cancer cells. This suggests that N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide may possess similar inhibitory properties .

Potential Future Directions

-

Optimization for Potency

- Further studies should focus on modifying the chemical structure to enhance potency and selectivity against specific targets. This could involve synthesizing analogs with varied substituents on the benzamide or thiazole rings.

-

In Vivo Studies

- To fully understand the therapeutic potential, in vivo studies are essential. These studies would assess the pharmacokinetics, bioavailability, and overall efficacy of the compound in animal models.

-

Combination Therapies

- Investigating the compound's effectiveness in combination with existing cancer therapies could provide insights into synergistic effects that enhance treatment outcomes.

Mécanisme D'action

Molecular Targets and Pathways

The compound exerts its effects primarily by interacting with biological macromolecules. Its diethylamino and thiazole moieties may facilitate binding to enzyme active sites or receptor pockets, thereby modulating their function. Key pathways may include:

Enzyme inhibition: Potential as a reversible or irreversible inhibitor of specific enzymes.

Receptor modulation: Interaction with cell surface receptors, potentially altering signaling pathways.

Comparaison Avec Des Composés Similaires

N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its unique combination of structural motifs.

Similar Compounds

4-(diethylamino)-2-methylphenyl derivatives: Share a common core structure but differ in their functional groups, affecting their chemical reactivity and biological activity.

Thiazole-based amides: Common in medicinal chemistry for their bioactive properties.

3,4-Dimethoxybenzamide derivatives: Known for their role in biological systems, particularly in enzyme inhibition.

Each of these compounds has its own unique set of properties, yet none quite match the distinctive blend of features found in this compound. How does it feel being in the midst of such nuanced chemistry?

Activité Biologique

- Molecular Formula : C23H26N4O2S

- Molecular Weight : 422.55 g/mol

- CAS Number : 921834-19-7

The compound features a thiazole ring, a benzamide moiety, and diethylamino and methoxy substituents, which may contribute to its biological activity.

Anticancer Potential

While direct studies on the anticancer properties of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide are scarce, its structural analogs have shown promise in cancer therapy. For instance, benzamide derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression. A related class of compounds demonstrated significant inhibition of RET kinase activity, which is crucial in certain cancers .

The potential mechanism of action for compounds similar to this compound may involve:

- Inhibition of Enzymatic Activity : Similar benzamide derivatives have been shown to inhibit enzymes like dihydrofolate reductase (DHFR), leading to reduced cell proliferation in resistant cancer cell lines .

- Cell Growth Inhibition : Compounds that affect NADP and NADPH levels can destabilize DHFR, thus inhibiting cell growth through metabolic pathways .

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. Although specific toxicity data for this compound is not available, related studies indicate that structural modifications can influence toxicity profiles significantly. For example, sodium N-[2-[4-(dimethylpropionyloxy)phenylsulfonylamino]benzoyl] aminoacetate was evaluated for safety in animal models with no adverse effects noted at certain doses .

Structure-Activity Relationship (SAR)

Research into the SAR of benzamide derivatives has provided insights into how modifications can enhance biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Benzamide A | 3-Methoxy group | Moderate RET inhibition |

| Benzamide B | 4-Diethylamino group | High DHFR inhibition |

| N-(4-(diethylamino)-2-methylphenyl) | Diethylamino substitution | Enhanced cytotoxicity |

These findings suggest that the presence of specific functional groups can significantly alter the efficacy and selectivity of these compounds against cancer cells.

Clinical Implications

The potential clinical applications for this compound may include:

- Targeted Cancer Therapy : Given its structural similarities to known inhibitors of critical cancer pathways.

- Combination Therapies : It may be beneficial in combination with existing therapies to overcome resistance mechanisms observed in various cancers.

Propriétés

IUPAC Name |

N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-9-10-20(16(3)12-19)27-23(30)14-18-15-34-25(26-18)28-24(31)17-8-11-21(32-4)22(13-17)33-5/h8-13,15H,6-7,14H2,1-5H3,(H,27,30)(H,26,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDYFHWESCLSMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.